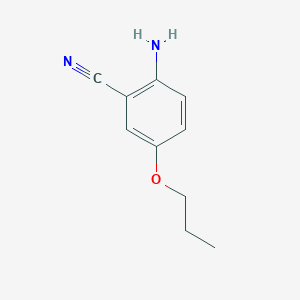

2-Amino-5-propoxybenzonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12N2O |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

2-amino-5-propoxybenzonitrile |

InChI |

InChI=1S/C10H12N2O/c1-2-5-13-9-3-4-10(12)8(6-9)7-11/h3-4,6H,2,5,12H2,1H3 |

InChI Key |

NEABRFGQGLTGCP-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=CC(=C(C=C1)N)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 5 Propoxybenzonitrile and Analogues

Direct Synthetic Routes to 2-Amino-5-propoxybenzonitrile

Direct synthesis of 2-amino-5-propoxybenzonitrile can be achieved through both traditional and contemporary methods. These routes focus on the sequential or concerted formation of the key functional groups on the aromatic core.

Classical Multi-Step Synthetic Approaches

Multi-step synthesis offers a versatile and controlled approach to constructing complex molecules like 2-amino-5-propoxybenzonitrile from simpler, readily available starting materials. youtube.comyoutube.com A plausible classical route involves a series of well-established organic reactions, often beginning with a substituted aniline (B41778) or phenol (B47542).

One potential pathway starts with 4-aminophenol (B1666318). The synthesis would proceed through the following key steps:

Protection of the amino group: The highly reactive amino group of 4-aminophenol is often protected to prevent unwanted side reactions in subsequent steps. Acetylation with acetic anhydride (B1165640) is a common method to form an amide. youtube.com

Introduction of the propoxy group: The protected intermediate, 4-acetamidophenol, can then undergo a Williamson ether synthesis to introduce the propoxy moiety. wikipedia.orgmasterorganicchemistry.comyoutube.com This involves reacting the phenol with a propyl halide, such as propyl bromide, in the presence of a base. chegg.comlibretexts.org

Nitration: The subsequent step would be the nitration of the aromatic ring to introduce a nitro group. The directing effects of the existing substituents will guide the position of the incoming nitro group.

Formation of the nitrile group: A Sandmeyer reaction can be employed to convert an amino group into a nitrile. This would require diazotization of an amino group, which would be introduced or deprotected at the appropriate stage. Alternatively, the nitrile group can be formed by the dehydration of an amide. researchgate.netchemicalbook.comchemicalbook.com For instance, a starting material like 5-nitroanthranilic acid amide can be dehydrated using reagents like phosphorus oxychloride or phosphorus pentachloride to yield 2-amino-5-nitrobenzonitrile. google.com

Reduction of the nitro group: If a nitro group was introduced, it can be reduced to the target amino group in the final step.

A similar multi-step approach has been documented for the synthesis of 2-amino-5-chlorobenzonitrile (B58002), which involves the chlorination of anthranilic acid, conversion to the acid chloride, amination to form 2-amino-5-chlorobenzamide, and subsequent dehydration with phosphorus pentoxide to yield the final product. chemicalbook.com

Contemporary One-Pot Methodologies

Modern synthetic chemistry emphasizes efficiency and sustainability, leading to the development of one-pot reactions where multiple transformations occur in a single reaction vessel. nih.govgoogle.comnih.gov While a specific one-pot synthesis for 2-amino-5-propoxybenzonitrile is not extensively documented, principles from related syntheses can be applied.

For example, a one-pot, three-component reaction has been developed for the synthesis of N-substituted 2,3,5-functionalized 3-cyanopyrroles from α-hydroxyketones, oxoacetonitriles, and primary amines. mdpi.com This highlights the potential for multi-component reactions to construct complex molecules efficiently.

A hypothetical one-pot approach for an aminobenzonitrile analogue could involve the reaction of a suitably substituted aldehyde with a cyanide source and an amine in the presence of a catalyst. The Strecker synthesis of α-aminonitriles, which is a one-pot reaction of an aldehyde or ketone, an amine, and a cyanide source, provides a conceptual basis for such a methodology. scispace.commdpi.com

Strategies for Propoxy Moiety Incorporation

A crucial step in the synthesis of 2-amino-5-propoxybenzonitrile is the introduction of the propoxy group onto the benzene (B151609) ring. The Williamson ether synthesis is the most prominent and widely used method for this transformation. wikipedia.orgmasterorganicchemistry.comyoutube.com

This reaction proceeds via an S\textsubscript{N}2 mechanism where an alkoxide ion acts as a nucleophile and attacks an alkyl halide. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing 2-amino-5-propoxybenzonitrile, a precursor containing a hydroxyl group, such as a substituted nitrophenol or aminophenol, would be deprotonated with a base to form the corresponding phenoxide. This phenoxide would then react with a propyl halide (e.g., propyl bromide or propyl iodide) to form the desired propoxybenzene (B152792) derivative. chegg.comlibretexts.org

For this reaction to be efficient, the alkyl halide should ideally be primary to favor substitution over elimination. wikipedia.orgmasterorganicchemistry.com The choice of base and solvent is also critical to ensure a high yield of the ether product.

Catalytic Approaches in Aminobenzonitrile Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased efficiency, selectivity, and sustainability. Various catalytic strategies have been explored for the synthesis of aminobenzonitriles.

Phase Transfer Catalysis

Phase transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants that are in different, immiscible phases, typically an aqueous and an organic phase. littleflowercollege.edu.inijirset.comcrdeepjournal.org This is particularly useful for nucleophilic substitution reactions where the nucleophile is an inorganic salt soluble in water, and the organic substrate is soluble in an organic solvent. ijirset.com

In the synthesis of aminobenzonitriles, PTC can be employed for reactions such as the cyanation of an aryl halide. A phase-transfer catalyst, commonly a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports the cyanide anion from the aqueous phase to the organic phase, where it can react with the aryl halide. ijirset.comacsgcipr.org This method can lead to faster reactions and higher yields compared to uncatalyzed two-phase systems. ijirset.com Chiral phase-transfer catalysts have also been developed for asymmetric synthesis. nih.gov

| Catalyst Type | Reactants | Reaction Type | Advantages |

| Quaternary Ammonium Salts | Aryl Halide, Cyanide Salt | Nucleophilic Aromatic Substitution | Increased reaction rates, higher yields, use of inexpensive reagents. ijirset.com |

| Chiral Onium Salts | Racemic Alkyl Halides, Fluoride Salts | Enantioconvergent Nucleophilic Substitution | High yields and enantioselectivities. nih.gov |

Biocatalytic Transformations

Biocatalysis utilizes enzymes to perform chemical transformations, often with high selectivity and under mild, environmentally friendly conditions. nih.gov The use of enzymes in nitrile synthesis offers an alternative to traditional chemical methods that may require harsh conditions or toxic reagents. nih.govuva.nl

Researchers have discovered that the enzyme galactose oxidase exhibits promiscuous activity, enabling the one-pot enzymatic transformation of alcohols into nitriles under mild conditions, using molecular oxygen and ammonia. uva.nl This cyanide-free method has shown potential for large-scale applications. uva.nl

Another significant class of enzymes in nitrile metabolism is aldoxime dehydratases, which can be used for the biocatalytic synthesis of volatile nitrile compounds. nih.gov While the direct biocatalytic synthesis of 2-amino-5-propoxybenzonitrile has not been specifically reported, the advancements in enzymatic nitrile synthesis suggest a promising future for greener and more efficient production of aromatic nitriles. nih.govresearchgate.net

| Enzyme/Biocatalyst | Substrate | Transformation | Key Features |

| Galactose Oxidase | Alcohols | Conversion to Nitriles | Cyanide-free, mild conditions, uses O₂ and ammonia. uva.nl |

| Aldoxime Dehydratase | Aldoximes | Dehydration to Nitriles | Used in the synthesis of volatile nitriles. nih.gov |

Sustainable Synthesis and Green Chemistry Principles

The core tenets of green chemistry—such as prevention of waste, maximizing atom economy, and using safer solvents and catalysts—are guiding innovations in the synthesis of aromatic amines and nitriles. nih.govgreenchemistry-toolkit.org Key areas of development include biocatalysis, the use of alternative energy sources like microwaves, and the elimination of toxic or heavy metal catalysts.

Biocatalytic Approaches: A Cyanide-Free Route to Nitriles

A significant advancement in green nitrile synthesis is the move away from highly toxic cyanide reagents. chemistryviews.org Biocatalysis, using enzymes to perform chemical transformations, offers a powerful alternative. Aldoxime dehydratases (Oxd) have emerged as highly effective biocatalysts for the synthesis of nitriles under mild, aqueous conditions. proquest.comnih.govnih.gov

This enzymatic process involves the dehydration of aldoximes, which can be readily prepared from corresponding aldehydes and hydroxylamine. chemistryviews.orgresearchgate.net This cyanide-free pathway is a stark contrast to traditional methods like the Sandmeyer reaction, which uses toxic copper cyanide. nih.gov The Oxd-catalyzed reaction is noted for its high efficiency and substrate tolerance, capable of converting aldoximes to nitriles in aqueous media, organic solvents, or even solvent-free systems. proquest.comnih.govresearchgate.net This versatility makes it a promising green alternative for producing a wide range of nitriles, including analogues of 2-Amino-5-propoxybenzonitrile. nih.govnih.gov

Another enzyme, galactose oxidase, has also been shown to facilitate the one-pot transformation of alcohols directly into nitriles, using only molecular oxygen and ammonia, further highlighting the potential of biocatalysis to create more sustainable synthetic routes. uva.nl

| Catalyst Type | Typical Substrate | Reaction Conditions | Primary Green Advantage |

|---|---|---|---|

| Aldoxime Dehydratase (Oxd) | Aldoximes | Mild temperature, aqueous or solvent-free | Avoids use of toxic cyanide reagents. chemistryviews.orgproquest.com |

| Galactose Oxidase | Benzylic Alcohols | Mild conditions with O₂ and NH₃ | Direct conversion from alcohols, high atom efficiency. uva.nl |

Microwave-Assisted Synthesis: Energy Efficiency and Solvent Reduction

Microwave-assisted synthesis has become a valuable tool for adhering to green chemistry principles, particularly by enhancing energy efficiency and reducing reaction times. nih.gov Research has demonstrated a novel, high-yielding method for producing anilines and phenols from activated aryl halides using microwave irradiation. nih.govarizona.edutandfonline.com

This technique significantly reduces the need for organic solvents and metal catalysts, which are staples in traditional amination and hydroxylation reactions. tandfonline.comnih.gov By using an aqueous solution of ammonium hydroxide (B78521), for example, substituted anilines can be synthesized rapidly and efficiently. nih.gov This solvent-free or aqueous approach aligns with the green chemistry goal of using safer solvents and minimizing waste. organic-chemistry.org The application of this method could provide a greener pathway for introducing the amino group onto the benzene ring during the synthesis of 2-Amino-5-propoxybenzonitrile analogues.

| Starting Material Type | Reagent | Key Conditions | Reported Yields | Reference |

|---|---|---|---|---|

| Activated Aryl Halides | Aqueous Ammonium Hydroxide | Microwave irradiation, catalyst-free | High (e.g., 98% for 4-fluoro-3-nitroaniline) | tandfonline.com |

| Phenacyl Bromides & Anilines | Sodium Bicarbonate | Solid-state, microwave irradiation | 52-75% (one-pot) | organic-chemistry.org |

Transition-Metal-Free Methodologies

While metals like palladium and copper are effective catalysts, their potential toxicity, cost, and contamination of the final product are significant drawbacks. Consequently, there is a strong drive to develop transition-metal-free synthetic routes. rsc.org For the cyanation step, electrophilic cyanide-transfer reagents have been successfully used to synthesize benzonitrile (B105546) derivatives from Grignard reagents without a metal catalyst. rsc.org Furthermore, methods using ammonium thiocyanate (B1210189) as a non-toxic "CN" source under oxidative conditions are being explored for the cyanation of various heterocyclic compounds, offering another avenue to avoid heavy metals. researchgate.net Such strategies, if adapted for the synthesis of aminobenzonitriles, would represent a substantial step forward in creating a truly sustainable manufacturing process.

Chemical Reactivity and Transformative Pathways of 2 Amino 5 Propoxybenzonitrile

Reactions of the Primary Amine Moiety

The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile and a reactive site for building more complex molecular architectures. chemguide.co.uk

The primary amine of 2-Amino-5-propoxybenzonitrile readily engages in nucleophilic reactions with various electrophiles. These reactions are fundamental in modifying the compound's structure.

A common transformation is the nucleophilic addition-elimination reaction with acyl chlorides or acid anhydrides to form N-substituted amides. savemyexams.comchemistry.coach In this two-step mechanism, the amine first attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. chemistry.coach Subsequently, the elimination of a leaving group (e.g., chloride) regenerates the carbonyl group, yielding the stable amide product. savemyexams.comchemistry.coach

Similarly, the amine can undergo nucleophilic addition to the carbonyl group of aldehydes and ketones. This reaction typically proceeds through a carbinolamine intermediate, which then dehydrates under acidic conditions to form an imine (a compound containing a carbon-nitrogen double bond). libretexts.org These reactions are reversible. libretexts.org

Table 1: Examples of Nucleophilic Reactions at the Primary Amine

| Reactant Class | Specific Reactant | Product Structure | Product Class |

| Acyl Chloride | Acetyl Chloride | N-(2-cyano-4-propoxyphenyl)acetamide | Amide |

| Aldehyde | Benzaldehyde | (E)-2-((benzylidene)amino)-5-propoxybenzonitrile | Imine |

| Alkyl Halide | Methyl Iodide | 2-(Methylamino)-5-propoxybenzonitrile | Secondary Amine |

The amine can also act as a nucleophile in SN2 reactions with alkyl halides, although this method can lead to over-alkylation, producing mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. libretexts.orgsavemyexams.com

The juxtaposition of the amino and nitrile groups in 2-Amino-5-propoxybenzonitrile makes it an ideal precursor for the synthesis of fused heterocyclic systems through cyclization reactions. These intramolecular or intermolecular condensation reactions lead to the formation of stable, multi-ring structures that are prevalent in medicinal chemistry.

The synthesis of fused pyrimidinedione rings can be achieved using aminobenzonitrile derivatives. A reported method involves the reaction of an aminobenzonitrile with β-amino-α,β-unsaturated esters. For instance, a (trifluoromethyl)pyrimidinedione was formed by reacting an aminobenzonitrile with ethyl 3-amino-4,4,4-trifluorobut-2-enoate in the presence of a strong base like sodium hydride. acs.org This base deprotonates the primary amine, enhancing its nucleophilicity to attack the ester, followed by cyclization and condensation to yield the final fused pyrimidinedione ring system.

Table 2: Plausible Reaction for Pyrimidinedione Formation

| Co-reactant | Reagent | Resulting Heterocyclic System |

| Diethyl malonate | Sodium Ethoxide | 7-Propoxy-1,2,3,4-tetrahydroquinazoline-2,4-dione |

| Ethyl 3-amino-4,4,4-trifluorobut-2-enoate | Sodium Hydride | 7-Propoxy-4-(trifluoromethyl)-1,2-dihydropyrimido[4,5-b]quinolin-2-one |

While direct one-pot synthesis of thiazoles from 2-Amino-5-propoxybenzonitrile is not common, a multi-step pathway can be employed. The well-known Hantzsch thiazole (B1198619) synthesis involves the condensation of an α-haloketone with a thioamide. analis.com.my Therefore, the primary amine of 2-Amino-5-propoxybenzonitrile can first be converted into a thiourea (B124793) derivative. This is typically achieved by reacting the amine with an isothiocyanate. The resulting thiourea can then undergo a cyclocondensation reaction with an α-haloketone, such as chloroacetone, to furnish a 2-aminothiazole (B372263) derivative. rjpbcs.com

Table 3: Plausible Pathway to Fused Thiazole Derivatives

| Step 1 Reactant | Step 1 Product | Step 2 Reactant | Final Heterocyclic Product |

| Phenyl isothiocyanate | 1-(2-Cyano-4-propoxyphenyl)-3-phenylthiourea | 2-Chloroacetophenone | 2-((2-Cyano-4-propoxyphenyl)imino)-3,4-diphenyl-2,3-dihydrothiazole |

The synthesis of 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) rings often starts from hydrazides and thiohydrazides, respectively. The primary amine of 2-Amino-5-propoxybenzonitrile can be transformed to initiate these cyclizations. For example, to synthesize a thiadiazole derivative, the amine can be converted into an isothiocyanate, which then reacts with a hydrazine (B178648) to form a thiosemicarbazide. This intermediate can undergo acid-catalyzed cyclodehydration, often using reagents like phosphorus oxychloride, to yield a 2-amino-5-substituted-1,3,4-thiadiazole. google.comsphinxsai.com

A similar strategy applies to oxadiazoles, where a semicarbazide (B1199961) intermediate, formed from the amine, is cyclized. nih.govuobaghdad.edu.iq Iodine-mediated cyclization of semicarbazones or thiosemicarbazones is another effective method for creating these five-membered heterocyclic rings. nih.gov

Table 4: Plausible Pathways to Oxadiazole and Thiadiazole Derivatives

| Target Heterocycle | Intermediate | Cyclization Reagent | Resulting Structure |

| 1,3,4-Oxadiazole | N-(2-cyano-4-propoxyphenyl)benzohydrazide | Phosphorus oxychloride | 2-(2-Cyano-4-propoxyphenyl)-5-phenyl-1,3,4-oxadiazole |

| 1,3,4-Thiadiazole | 1-Benzoyl-4-(2-cyano-4-propoxyphenyl)thiosemicarbazide | Sulfuric Acid | 5-Amino-N-(2-cyano-4-propoxyphenyl)-3-phenyl-1,3,4-thiadiazol-2(3H)-imine |

The synthesis of quinazoline (B50416) derivatives can be achieved from 2-aminobenzonitriles through annulation reactions. mdpi.com To form a quinazolinedione, which features two carbonyl groups in the newly formed ring, a reaction with a phosgene (B1210022) equivalent or an isocyanate is typically required. For instance, reacting 2-Amino-5-propoxybenzonitrile with an isocyanate (R-N=C=O) would first yield a urea (B33335) derivative. This intermediate can then undergo intramolecular cyclization, where the nitrile group is attacked by the terminal nitrogen of the urea moiety, followed by hydrolysis of the resulting imine to afford the quinazolinedione structure. Alternatively, reaction with reagents like chlorosulfonyl isocyanate followed by acid-catalyzed hydrolysis and cyclization provides a robust route to these fused heterocyclic systems.

Table 5: Plausible Reaction for Quinazolinedione Formation

| Co-reactant | Intermediate | Final Heterocyclic Product |

| Phenyl isocyanate | 1-(2-Cyano-4-propoxyphenyl)-3-phenylurea | 3-Phenyl-7-propoxyquinazoline-2,4(1H,3H)-dione |

| Chlorosulfonyl isocyanate | N-((2-cyano-4-propoxyphenyl)carbamoyl)sulfamoyl chloride | 7-Propoxyquinazoline-2,4(1H,3H)-dione |

Cyclization Reactions to Form Fused Heterocyclic Systems

Other Azaheterocyclic Systems

The bifunctional nature of 2-Amino-5-propoxybenzonitrile, possessing both a nucleophilic amino group and an electrophilic nitrile carbon, makes it a valuable precursor for the synthesis of various fused azaheterocyclic systems. arkat-usa.org The ortho-disposition of the amino and cyano functionalities is particularly conducive to cyclization reactions.

One significant transformation is the construction of quinazoline derivatives. In a reaction analogous to those involving other 2-aminobenzonitriles, 2-Amino-5-propoxybenzonitrile can undergo [4+2] annulation reactions. For instance, reaction with N-benzyl cyanamides in the presence of an acid catalyst can lead to the formation of 2-amino-4-iminoquinazolines. A plausible mechanism involves the initial protonation of the N-benzyl cyanamide, which increases the electrophilicity of its cyano carbon. The amino group of 2-Amino-5-propoxybenzonitrile then acts as a nucleophile, attacking this activated carbon to form an amidine intermediate. This is followed by an intramolecular cyclization, where the newly formed amidine nitrogen attacks the carbon of the benzonitrile (B105546), leading to the fused ring system. mdpi.com

Similarly, this compound can serve as a building block for other heterocycles like imidazoles and oxazoles, leveraging the reactivity of both the amino and nitrile moieties. arkat-usa.org

Reactions of the Nitrile Moiety

The cyano group (-C≡N) is a versatile functional group characterized by a polarized triple bond, with the carbon atom being electrophilic and the nitrogen atom being weakly nucleophilic. This allows it to undergo a variety of addition and transformation reactions.

The primary reactions of the nitrile group are nucleophilic additions. byjus.com The electrophilic carbon atom of the cyano group is susceptible to attack by a wide range of nucleophiles. This reaction is fundamental to many of the transformations of 2-Amino-5-propoxybenzonitrile, including its cyclization to form azaheterocycles, where the intramolecular nucleophile is the ortho-amino group. mdpi.com

While direct electrophilic attack on the nitrile carbon is unfavorable, electrophiles can react with the nitrogen atom. libretexts.org Protonation of the nitrile nitrogen by an acid catalyst, for example, significantly enhances the electrophilicity of the cyano carbon, making it more susceptible to attack by even weak nucleophiles. This activation step is often crucial in acid-mediated reactions involving the nitrile group. mdpi.com

The nitrile group can be fully or partially hydrolyzed under acidic or basic conditions. Partial hydrolysis yields the corresponding amide, 2-amino-5-propoxybenzamide. This reaction proceeds via nucleophilic attack of water or hydroxide (B78521) on the nitrile carbon, followed by tautomerization. Prolonged reaction or harsher conditions lead to complete hydrolysis, cleaving the carbon-nitrogen triple bond to form 2-amino-5-propoxybenzoic acid and ammonia. arkat-usa.org

The nitrile group is also readily reduced to a primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation over catalysts like Raney nickel. This reaction converts 2-Amino-5-propoxybenzonitrile into (2-amino-5-propoxyphenyl)methanamine, adding another primary amine functionality to the molecule and expanding its synthetic utility. The reduction of a nitrile to an amine is a common strategy in organic synthesis. smolecule.com Similarly, the reduction of nitro groups on aromatic rings to amines is a well-established process using reagents like iron in hydrochloric acid or sodium hydrosulfite. google.com

Table 1: Summary of Nitrile Moiety Reactions

| Reaction Type | Reagents/Conditions | Product |

| Partial Hydrolysis | H₂O, H⁺ or OH⁻ (mild) | 2-Amino-5-propoxybenzamide |

| Full Hydrolysis | H₂O, H⁺ or OH⁻ (strong) | 2-Amino-5-propoxybenzoic acid |

| Reduction | LiAlH₄ or H₂/Raney Ni | (2-Amino-5-propoxyphenyl)methanamine |

In certain contexts, α-aminonitriles can participate in transcyanation reactions, where the cyano group is transferred. arkat-usa.org While less common for aromatic nitriles, it is theoretically possible for 2-Amino-5-propoxybenzonitrile to act as a cyanide donor under specific reaction conditions, although this pathway is not as prevalent as addition, hydrolysis, or reduction.

Reactions of the Aromatic Ring System

The benzene (B151609) ring of 2-Amino-5-propoxybenzonitrile is highly activated towards electrophilic attack due to the presence of two strong electron-donating groups: the amino (-NH₂) and the propoxy (-OPr) groups. Both are powerful ortho, para-directors. uci.edu

The directing effects of the amino and propoxy groups are synergistic. The amino group at C2 directs incoming electrophiles to the C4 (para) and C6 (ortho) positions. The propoxy group at C5 directs to the C2 (ortho) and C4 (para) positions. The C4 position is already substituted with the nitrile group. The C2 position is substituted with the amino group. Therefore, the most probable sites for electrophilic aromatic substitution are the C3 and C6 positions. The amino group is generally a stronger activating group than the alkoxy group, so positions ortho and para to it are highly favored. mnstate.edu

Common electrophilic aromatic substitution reactions include:

Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would readily introduce a halogen atom onto the ring, likely at the C6 or C3 position. sioc-journal.cn For example, the synthesis of 2-amino-5-chlorobenzonitrile (B58002) from 2-aminobenzonitrile (B23959) is achieved using N-chlorosuccinimide. chemicalbook.com

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would introduce a nitro (-NO₂) group. Given the high activation of the ring, this reaction would likely need to be performed under carefully controlled, mild conditions to avoid poly-substitution and oxidation. The substitution pattern would follow the directing effects of the existing groups. nih.govresearchgate.net

Friedel-Crafts Reactions: The strong basicity of the amino group can interfere with Friedel-Crafts reactions, as it complexes with the Lewis acid catalyst (e.g., AlCl₃), converting the activating -NH₂ group into a powerful deactivating -NH₂⁺-AlCl₃ group. minia.edu.eg Therefore, successful Friedel-Crafts alkylation or acylation would typically require protection of the amino group first.

Table 2: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Electrophile (E⁺) | Predicted Major Product(s) |

| Bromination | Br⁺ | 2-Amino-3-bromo-5-propoxybenzonitrile and/or 2-Amino-6-bromo-5-propoxybenzonitrile |

| Nitration | NO₂⁺ | 2-Amino-5-propoxy-3-nitrobenzonitrile and/or 2-Amino-5-propoxy-6-nitrobenzonitrile |

Regioselective Functionalization of the Benzonitrile Core

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.comlibretexts.org However, no studies were found that specifically employ 2-Amino-5-propoxybenzonitrile as a substrate in these transformations. For such reactions to proceed, the benzonitrile core would typically first need to be functionalized with a suitable leaving group, such as a halide (Br, I) or a triflate, to act as the electrophilic partner. No literature detailing this prerequisite functionalization or subsequent coupling was identified.

Suzuki Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide or triflate. mdpi.comlibretexts.orgorganic-chemistry.org It is widely used for the synthesis of biaryls, styrenes, and polyolefins. A thorough search of chemical literature did not yield any examples of 2-Amino-5-propoxybenzonitrile being used in a Suzuki cross-coupling reaction, either as a pre-functionalized halide/triflate or as an organoboron species. Consequently, there are no research findings or data tables on reaction conditions (catalysts, ligands, bases, solvents) or the resulting products for this specific compound.

Sonogashira Cross-Coupling Reactions

The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.orgorganic-chemistry.org This method is fundamental for the synthesis of substituted alkynes. As with other coupling reactions, there is no published research demonstrating the use of a halogenated derivative of 2-Amino-5-propoxybenzonitrile in a Sonogashira coupling. Therefore, no specific reaction conditions, yields, or product characterization data can be provided.

Other Catalytic Bond-Forming Reactions

Beyond Suzuki and Sonogashira couplings, numerous other catalytic bond-forming reactions exist, such as Heck, Stille, Buchwald-Hartwig, and C-H activation reactions. Each of these reactions provides a unique pathway for molecular elaboration. However, the scientific literature lacks any specific examples or detailed research findings where 2-Amino-5-propoxybenzonitrile is a substrate for any of these catalytic transformations. The potential for this molecule to participate in such reactions is recognized, but it remains unexplored in published studies.

Design and Synthesis of Structural Analogues and Derivatives

Systematic Modification of the Benzonitrile (B105546) Scaffold

The systematic modification of the 2-amino-5-propoxybenzonitrile scaffold can be approached by altering its three primary components: the benzene (B151609) ring, the amino group, and the propoxy group. Each modification offers a route to new derivatives with potentially unique characteristics.

The synthesis of related substituted benzonitriles, such as 2-amino-5-chlorobenzonitrile (B58002), demonstrates common synthetic pathways that are applicable here. One established route involves a multi-step process starting from a substituted anthranilic acid. chemicalbook.com This process includes ring chlorination, conversion to an acid chloride, subsequent amination to form a benzamide, and finally, dehydration to yield the benzonitrile. chemicalbook.com Such methods highlight the feasibility of introducing various substituents onto the aromatic ring.

Potential modifications to the 2-amino-5-propoxybenzonitrile scaffold, based on established chemical reactions for analogous compounds, are outlined below:

| Scaffold Position | Type of Modification | Potential Reagents and Conditions | Desired Outcome |

| Benzene Ring | Electrophilic Aromatic Substitution | N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS) | Introduction of halogen atoms at positions ortho or para to the activating amino/propoxy groups. sioc-journal.cn |

| Amino Group | Acylation / Chloroacetylation | Acetic anhydride (B1165640), Benzoyl chloride, 2-Chloroacetyl chloride | Formation of N-acetyl, N-benzoyl, or N-chloroacetyl derivatives, which can serve as intermediates for further elaboration. mdpi.comscribd.com |

| Amino Group | Reductive Amination | Aldehydes/ketones, NaBH(CH₃COO)₃ | Attachment of various alkyl or aryl groups via an amine linkage. nih.gov |

| Propoxy Group | Ether Cleavage & Re-alkylation | BBr₃ followed by alkyl halides | Replacement of the propoxy group with other alkoxy or aryloxy groups to modulate lipophilicity and steric bulk. acs.org |

| Nitrile Group | Hydrolysis | Acid or base catalysis | Conversion of the nitrile to a carboxamide or carboxylic acid, introducing new functional handles. |

Structure-Reactivity and Structure-Property Relationship Studies via Analogues

The study of structural analogues is crucial for establishing structure-activity relationships (SAR) and structure-property relationships (SPR). By systematically altering the molecular structure and measuring the impact on biological activity or physicochemical properties, researchers can develop models to guide the design of more effective compounds.

A pertinent case study involves the development of inhibitors for branched-chain amino acid transaminases (BCATs), where substituted benzonitriles are a key structural component. acs.orgnih.gov In this research, the benzonitrile moiety was systematically modified to optimize inhibitory potency (IC₅₀) and other properties like binding efficiency index (BEI) and acidity (pKa). acs.orgnih.gov For instance, keeping an o-methyl-substituted phenyl ether constant, various substituents were introduced at the 5'-position of the benzonitrile ring. acs.org

The findings revealed a clear preference for sterically less-demanding groups. Analogues with methyl, methoxy, or halogen substituents showed a two-fold improvement in BCAT1 activity compared to the unsubstituted version. acs.org Further modifications at the 6-position of an attached pyrimidinedione core were found to strongly modulate the compound's pKa, which in turn influenced cell permeability and efflux ratios. nih.gov

Table 1: SAR of Benzonitrile Analogues as BCAT1 Inhibitors Data sourced from studies on (Trifluoromethyl)pyrimidinedione-Based BCAT1/2 Inhibitors. acs.orgnih.gov

| Compound Analogue (Modification at 5'-position) | BCAT1 IC₅₀ (nM) | pKa |

| Hydrogen (9) | 260 | 7.4 |

| Methyl (10) | 120 | 7.5 |

| Fluoro (11) | 120 | 7.1 |

| Methoxy (12) | 130 | 7.5 |

| Chloro (15) | 130 | 7.1 |

| Bromo (17) | 130 | 7.1 |

These studies demonstrate that even subtle changes to the benzonitrile scaffold can lead to significant variations in biological activity and drug-like properties. For example, replacing the cyano group with a chloro substituent was found to provide a desirable balance between target activity and cell permeability. nih.gov

Synthesis of Hybrid Molecules Incorporating 2-Amino-5-propoxybenzonitrile Units

Hybrid molecule design is a powerful strategy in medicinal chemistry, involving the combination of two or more distinct pharmacophores to create a single molecule with a multi-target profile or improved properties. The 2-amino-5-propoxybenzonitrile scaffold can be incorporated as a key building block in the synthesis of such hybrid structures.

One successful example is the design of potent BCAT1/2 inhibitors, where a substituted benzonitrile moiety was coupled with a (trifluoromethyl)pyrimidinedione core. acs.org This design was inspired by high-throughput screening hits and optimized through structure-based methods, including X-ray co-crystal analysis. acs.org The synthesis involved the reaction of a suitably substituted phenoxy-propoxybenzonitrile intermediate with other precursors to assemble the final hybrid molecule. acs.org

Another approach involves linking the benzonitrile unit to different heterocyclic systems. Research on multi-target ligands for psychiatric disorders led to the design of molecules combining the structural features of pimavanserin (B1677881) with a histamine (B1213489) H₃ receptor antagonist pharmacophore. nih.gov A key intermediate in these syntheses is often a propoxybenzonitrile derivative, such as 4-[3-(piperidin-1-yl)propoxy]benzonitrile, which is then elaborated into the final hybrid compound. nih.gov

The general synthetic approach for these hybrids often involves:

Preparation of the functionalized benzonitrile core, for example, 4-[3-(Piperidin-1-yl)propoxy]benzonitrile, which can be synthesized from 4-cyanophenol and an appropriate alkyl chloride. nih.gov

Synthesis of the second pharmacophore or linking unit.

Coupling of the two fragments using standard reactions, such as nucleophilic substitution, amide bond formation, or cross-coupling reactions. acs.orgnih.gov

These strategies highlight how the 2-amino-5-propoxybenzonitrile scaffold can be a valuable component in the construction of complex, multi-functional molecules for therapeutic applications.

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds by observing the magnetic properties of atomic nuclei. For 2-Amino-5-propoxybenzonitrile, NMR provides crucial insights into its proton and carbon environments, as well as their connectivity.

¹H NMR Analysis for Proton Environments

In ¹H NMR spectroscopy, the chemical shifts, splitting patterns (multiplicity), and integration values of the proton signals reveal the electronic environment and connectivity of hydrogen atoms in the molecule.

The structure of 2-Amino-5-propoxybenzonitrile contains distinct proton environments: the aromatic protons on the benzene (B151609) ring, the protons of the propoxy side chain, and the protons of the amino group. Based on the structure and data from analogous compounds, the expected ¹H NMR spectrum in a solvent like CDCl₃ would exhibit the following features:

Aromatic Protons: The benzene ring has three protons. The proton at position 6 (ortho to the amino group) is expected to be a doublet. The proton at position 4 (meta to the amino group and ortho to the propoxy group) would likely appear as a doublet of doublets. The proton at position 3 (ortho to both the cyano and propoxy groups) would appear as a doublet.

Propoxy Group Protons: The propoxy group (-O-CH₂-CH₂-CH₃) will show three distinct signals. The two protons on the carbon adjacent to the oxygen (O-CH₂) will appear as a triplet. The central methylene (B1212753) protons (-CH₂-) will present as a sextet (or multiplet). The terminal methyl protons (-CH₃) will be an upfield triplet.

Amino Group Protons: The two protons of the amino group (-NH₂) typically appear as a broad singlet. Its chemical shift can be variable and is affected by solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Amino-5-propoxybenzonitrile

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic H (H-3) | ~6.9 - 7.2 | d | ~2-3 |

| Aromatic H (H-4) | ~6.6 - 6.8 | dd | ~8-9, ~2-3 |

| Aromatic H (H-6) | ~6.5 - 6.7 | d | ~8-9 |

| -NH₂ | ~4.0 - 5.0 (broad) | s | - |

| -O-CH₂- | ~3.8 - 4.0 | t | ~6-7 |

| -CH₂-CH₂-CH₃ | ~1.7 - 1.9 | sextet | ~7 |

Note: This is a predicted data table. Actual experimental values may vary.

¹³C NMR Analysis for Carbon Framework

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in 2-Amino-5-propoxybenzonitrile will give a distinct signal.

Aromatic and Cyano Carbons: The six carbons of the benzene ring and the one carbon of the cyano group (-C≡N) will have signals in the downfield region (typically 100-150 ppm). The carbon bearing the amino group (C-2) and the carbon with the propoxy group (C-5) will be significantly affected by these substituents. The cyano carbon will appear in a characteristic region for nitriles. The carbon attached to the amino group (C-2) is expected to be significantly shielded.

Propoxy Group Carbons: The three carbons of the propoxy group will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Amino-5-propoxybenzonitrile

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-CN | ~118 - 120 |

| C-NH₂ (C-2) | ~145 - 150 |

| C-O (C-5) | ~150 - 155 |

| Aromatic CH (C-3, C-4, C-6) | ~115 - 125 |

| C-1 | ~100 - 105 |

| -O-CH₂- | ~68 - 72 |

| -CH₂-CH₂-CH₃ | ~22 - 25 |

Note: This is a predicted data table. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments provide further structural detail by showing correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) couplings. nanalysis.commagritek.com A COSY spectrum of 2-Amino-5-propoxybenzonitrile would show cross-peaks connecting coupled protons. For instance, it would confirm the connectivity within the propoxy chain (CH₃ to the central CH₂ and the central CH₂ to the O-CH₂). It would also show correlations between adjacent aromatic protons. nanalysis.com

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded proton-carbon pairs (¹H-¹³C). columbia.edudiva-portal.org For 2-Amino-5-propoxybenzonitrile, an HSQC spectrum would show a cross-peak for each carbon atom that has attached protons, linking the proton signal to the carbon signal. This is invaluable for assigning the signals in both the ¹H and ¹³C spectra unambiguously. columbia.edu

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique that is particularly useful for polar and thermally fragile molecules, often resulting in the observation of the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation. libretexts.orgnih.gov

For 2-Amino-5-propoxybenzonitrile (C₁₀H₁₂N₂O, Molecular Weight: 176.22 g/mol ), the positive ion ESI-MS spectrum would be expected to show a prominent peak corresponding to the protonated molecule.

Table 3: Predicted ESI-MS Data for 2-Amino-5-propoxybenzonitrile

| Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 177.10 |

Note: This is a predicted data table. The relative intensities of adducts can vary based on experimental conditions.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that involves bombarding the sample with high-energy electrons, leading to the formation of a molecular ion (M⁺·) and extensive fragmentation. The resulting fragmentation pattern is a characteristic fingerprint of the molecule. nih.gov

The EI-MS of 2-Amino-5-propoxybenzonitrile would show a molecular ion peak at m/z = 176. Key fragmentation pathways would likely involve the loss of the propoxy side chain or parts of it.

Table 4: Plausible EI-MS Fragmentation for 2-Amino-5-propoxybenzonitrile

| m/z | Plausible Fragment |

|---|---|

| 176 | [M]⁺· (Molecular Ion) |

| 133 | [M - C₃H₇]⁺ (Loss of propyl group) |

| 118 | [M - C₃H₆O]⁺· (Loss of propoxy radical via rearrangement) |

Note: This table represents plausible major fragments based on typical fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy and precision. longdom.org Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This level of precision allows for the calculation of an exact mass, which can be used to deduce a unique molecular formula. algimed.com

For the compound 2-Amino-5-propoxybenzonitrile, the molecular formula is C₁₀H₁₂N₂O. bldpharm.com The theoretical monoisotopic mass, which is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, and ¹⁶O), can be determined. researchgate.net This calculated exact mass serves as a reference for comparison against the experimentally measured value obtained from an HRMS instrument, such as a Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometer. longdom.org

In a typical HRMS experiment using electrospray ionization (ESI), the molecule would be observed as a protonated species, [M+H]⁺. The high mass accuracy, often within a tolerance of 5 parts per million (ppm), enables the confident differentiation of compounds with the same nominal mass but different elemental formulas. algimed.com

The table below details the theoretical exact mass calculation for 2-Amino-5-propoxybenzonitrile.

| Element | Count | Isotopic Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (C) | 10 | 12.000000 | 120.000000 |

| Hydrogen (H) | 12 | 1.007825 | 12.093900 |

| Nitrogen (N) | 2 | 14.003074 | 28.006148 |

| Oxygen (O) | 1 | 15.994915 | 15.994915 |

| Total Monoisotopic Mass [M] | 176.094963 | ||

| Mass of Protonated Molecule [M+H]⁺ | 177.102788 |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational modes. americanpharmaceuticalreview.com These two techniques are complementary and together offer a comprehensive profile of a compound's molecular structure.

While specific experimental spectra for 2-Amino-5-propoxybenzonitrile are not widely published, the expected vibrational frequencies can be reliably predicted based on the known absorption and scattering regions of its constituent functional groups: the amino (-NH₂), propoxy (-O-CH₂CH₂CH₃), nitrile (-C≡N) groups, and the substituted benzene ring. Data from structurally similar compounds, such as aminobenzonitriles and alkoxybenzenes, provide a strong basis for these predictions. researchgate.netasianjournalofphysics.com

Infrared (IR) Spectroscopy

In IR spectroscopy, the absorption of infrared radiation by the molecule is measured, corresponding to transitions between vibrational energy levels. The key functional groups in 2-Amino-5-propoxybenzonitrile would produce characteristic absorption bands. The amino group typically shows N-H stretching vibrations in the 3500-3300 cm⁻¹ region. The C-H bonds of the propoxy group's alkyl chain result in stretching vibrations just below 3000 cm⁻¹. The nitrile group (C≡N) has a very characteristic, sharp absorption in the 2260-2200 cm⁻¹ range. The aromatic ring and the C-O ether linkage also produce distinct bands in the fingerprint region (below 1600 cm⁻¹). upi.edu

The table below summarizes the predicted characteristic IR absorption bands for 2-Amino-5-propoxybenzonitrile.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

|---|---|---|---|

| 3450 - 3350 | Medium | N-H Asymmetric & Symmetric Stretch | Amino (-NH₂) |

| 2960 - 2850 | Medium-Strong | C-H Aliphatic Stretch | Propoxy (-C₃H₇) |

| 2230 - 2210 | Strong, Sharp | C≡N Stretch | Nitrile (-C≡N) |

| 1620 - 1580 | Medium-Strong | N-H Scissoring (Bending) | Amino (-NH₂) |

| 1590 - 1450 | Medium-Strong | C=C Aromatic Ring Stretch | Benzene Ring |

| 1260 - 1200 | Strong | C-O-C Asymmetric Stretch | Aryl Alkyl Ether |

| 1080 - 1020 | Medium | C-O-C Symmetric Stretch | Aryl Alkyl Ether |

| 850 - 800 | Strong | C-H Out-of-Plane Bending | 1,2,4-Trisubstituted Ring |

Raman Spectroscopy

Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser) by the molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations. The nitrile (C≡N) stretching vibration, which is a strong absorber in the IR, also typically produces a very strong and sharp peak in the Raman spectrum, making it a useful diagnostic tool. acs.org Aromatic ring vibrations, especially the ring-breathing mode around 1000 cm⁻¹, are also prominent in Raman spectra. researchgate.net The symmetric vibrations of the alkyl chain and the C-O-C linkage would also be observable.

The table below presents the predicted characteristic Raman scattering peaks for 2-Amino-5-propoxybenzonitrile.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

|---|---|---|---|

| 3080 - 3040 | Medium | C-H Aromatic Stretch | Benzene Ring |

| 2960 - 2870 | Strong | C-H Aliphatic Stretch | Propoxy (-C₃H₇) |

| 2230 - 2210 | Very Strong, Sharp | C≡N Stretch | Nitrile (-C≡N) |

| 1610 - 1580 | Strong | C=C Aromatic Ring Stretch | Benzene Ring |

| 1280 - 1240 | Medium | C-N Stretch | Aromatic Amine |

| 1010 - 990 | Strong | Aromatic Ring Breathing | Benzene Ring |

Crystallographic Analysis and Solid State Structure Elucidation

Single Crystal X-ray Diffraction (SCXRD)

Determination of Crystal System and Space Group

The initial step in SCXRD analysis involves determining the unit cell parameters and the crystal system to which the compound belongs. The crystal system classifies the crystal based on the symmetry of its unit cell. There are seven crystal systems: triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, and cubic.

Following the determination of the crystal system, the space group is identified. The space group provides a more detailed description of the symmetry of the crystal structure, including all translational, rotational, and reflectional symmetry elements. Without experimental data for 2-amino-5-propoxybenzonitrile, the crystal system and space group remain unknown. For comparison, related aminobenzonitrile derivatives have been found to crystallize in various systems, such as the monoclinic system observed for some substituted benzonitriles.

Table 1: Hypothetical Crystallographic Data for 2-Amino-5-propoxybenzonitrile (Note: This table is for illustrative purposes only and does not represent experimental data.)

| Parameter | Value |

|---|---|

| Crystal System | Undetermined |

| Space Group | Undetermined |

| a (Å) | Undetermined |

| b (Å) | Undetermined |

| c (Å) | Undetermined |

| α (°) | Undetermined |

| β (°) | Undetermined |

| γ (°) | Undetermined |

| Volume (ų) | Undetermined |

| Z | Undetermined |

Analysis of Molecular Conformation and Geometry

A detailed analysis of the SCXRD data would reveal the specific conformation of the 2-amino-5-propoxybenzonitrile molecule in the solid state. This includes the planarity of the benzene (B151609) ring and the orientation of the amino, propoxy, and nitrile substituents relative to the ring. Key geometric parameters such as bond lengths and bond angles would be precisely determined.

Table 2: Hypothetical Selected Bond Lengths and Angles for 2-Amino-5-propoxybenzonitrile (Note: This table is for illustrative purposes only and does not represent experimental data.)

| Bond/Angle | Length (Å) / Angle (°) |

|---|---|

| C-C (aromatic) | Undetermined |

| C-N (nitrile) | Undetermined |

| C-N (amino) | Undetermined |

| C-O (propoxy) | Undetermined |

| C-C-C (ring) | Undetermined |

Powder X-ray Diffraction (PXRD) for Polymorphism and Crystallinity StudiesNo powder X-ray diffraction patterns for 2-Amino-5-propoxybenzonitrile have been located in the public scientific record to assess its crystallinity or investigate potential polymorphism.

Should crystallographic studies of 2-Amino-5-propoxybenzonitrile be published in the future, a detailed article as per the requested outline could be generated.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the behavior of molecules. derpharmachemica.com These methods solve the electronic Schrödinger equation to determine the electronic structure and other properties of a molecule. nih.gov The B3LYP functional combined with a suitable basis set, such as 6-311+G(d,p), is a common choice that offers a good balance between accuracy and computational cost for organic molecules. derpharmachemica.comnih.gov

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 2-Amino-5-propoxybenzonitrile, this process would involve systematically adjusting the bond lengths, bond angles, and dihedral angles until the forces on each atom are minimized.

The resulting optimized structure would provide precise predictions of its geometric parameters. The benzene (B151609) ring is expected to be largely planar, though minor puckering can occur. The propoxy group's flexible alkyl chain introduces several conformational possibilities that can be explored. The bond lengths and angles are influenced by the electronic effects of the substituents; for instance, the C-N bond of the amino group and the C-C bond adjacent to the nitrile group will reflect the electron-donating and electron-withdrawing nature of these groups, respectively.

Table 1: Predicted Structural Parameters for 2-Amino-5-propoxybenzonitrile (Note: The following data is illustrative, based on typical values from DFT calculations on similar aromatic compounds.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C≡N (Nitrile) | ~ 1.15 Å |

| C-C (Aromatic) | ~ 1.39 - 1.41 Å | |

| C-N (Amino) | ~ 1.38 Å | |

| C-O (Propoxy) | ~ 1.37 Å | |

| O-C (Propoxy) | ~ 1.43 Å | |

| Bond Angle | C-C-C (Aromatic) | ~ 119 - 121° |

| C-C≡N | ~ 178° | |

| C-C-NH2 | ~ 121° | |

| Dihedral Angle | C-C-O-C (Propoxy) | Varies (Conformational) |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests higher reactivity.

For 2-Amino-5-propoxybenzonitrile, the electron-donating amino and propoxy groups are expected to raise the energy of the HOMO, localizing its electron density primarily on the benzene ring and the amino group. Conversely, the electron-withdrawing nitrile group will lower the energy of the LUMO, with its density concentrated around the cyano moiety. This charge separation in the frontier orbitals is indicative of intramolecular charge transfer (ICT) characteristics. acs.org

Table 2: Predicted Frontier Molecular Orbital Energies for 2-Amino-5-propoxybenzonitrile (Note: The following data is illustrative and represents typical values for substituted benzonitriles.)

| Parameter | Predicted Value (eV) |

| HOMO Energy (EHOMO) | -5.80 |

| LUMO Energy (ELUMO) | -1.25 |

| HOMO-LUMO Gap (ΔE) | 4.55 |

In 2-Amino-5-propoxybenzonitrile, the nitrogen atom of the nitrile group and the oxygen atom of the propoxy group are expected to carry significant negative charges due to their high electronegativity. The nitrogen of the amino group will also be electronegative. analis.com.my The carbon atom of the nitrile group and the hydrogen atoms of the amino group are likely to be electropositive centers.

Table 3: Predicted Mulliken Atomic Charges for Selected Atoms in 2-Amino-5-propoxybenzonitrile (Note: The following data is illustrative, based on typical DFT calculations.)

| Atom | Predicted Mulliken Charge (a.u.) |

| N (Nitrile) | -0.21 |

| C (Nitrile) | +0.08 |

| N (Amino) | -0.24 |

| O (Propoxy) | -0.19 |

| C (Aromatic, attached to NH2) | +0.05 |

| C (Aromatic, attached to C≡N) | +0.09 |

DFT calculations can accurately predict vibrational spectra (Infrared and Raman), which arise from the different modes of vibration of a molecule. derpharmachemica.com By calculating the vibrational frequencies, one can assign the peaks observed in experimental spectra to specific molecular motions, such as stretching, bending, and torsional modes. nih.gov This serves as a powerful tool for structural confirmation.

For 2-Amino-5-propoxybenzonitrile, key predicted vibrational frequencies would include the characteristic C≡N stretching mode of the nitrile group, the N-H stretching modes of the amino group, C-O stretching of the propoxy group, and various C-H and C=C stretching modes of the aromatic ring. derpharmachemica.comderpharmachemica.com

Table 4: Predicted Key Vibrational Frequencies for 2-Amino-5-propoxybenzonitrile (Note: The following data is illustrative and based on known spectral data for similar functional groups.)

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm-1) |

| Symmetric & Asymmetric N-H Stretch | Amino | 3350 - 3500 |

| C-H Stretch (Aromatic) | Benzene Ring | 3000 - 3100 |

| C-H Stretch (Aliphatic) | Propoxy | 2850 - 3000 |

| C≡N Stretch | Nitrile | 2220 - 2240 |

| C=C Stretch (Aromatic) | Benzene Ring | 1500 - 1600 |

| C-N Stretch | Amino | 1250 - 1350 |

| C-O Stretch | Propoxy Ether | 1200 - 1260 |

Molecular Dynamics (MD) Simulations for Conformational Sampling

While quantum mechanics is ideal for static electronic properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. uib.nomdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and changes its conformation. ub.edu

For 2-Amino-5-propoxybenzonitrile, MD simulations would be particularly useful for exploring the conformational landscape of the flexible propoxy side chain. By simulating the molecule in a solvent, such as water or ethanol, one can observe the preferred orientations of the propoxy group relative to the benzene ring and how intermolecular interactions, like hydrogen bonding with the solvent, influence its conformation. This provides a more realistic picture of the molecule's structure and dynamics in solution than a static gas-phase calculation. ijbs.com

Molecular Modeling and Docking Studies for Molecular Recognition

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. umsha.ac.ir

Given its structure, featuring hydrogen bond donors (amino group) and acceptors (nitrile nitrogen, propoxy oxygen), 2-Amino-5-propoxybenzonitrile could be investigated as a ligand for various biological targets. Docking studies would involve placing the molecule into the binding site of a target protein and using a scoring function to estimate the binding affinity. The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For instance, similar benzonitrile-containing molecules have been studied as inhibitors for enzymes like kinases. rsc.org A hypothetical docking study could explore its binding to a kinase active site.

Table 5: Hypothetical Molecular Docking Results for 2-Amino-5-propoxybenzonitrile (Note: This data is purely illustrative for a hypothetical kinase target.)

| Parameter | Result |

| Target Protein | Hypothetical Tyrosine Kinase |

| Binding Site | ATP-binding pocket |

| Predicted Binding Energy | -7.5 kcal/mol |

| Key Interactions | Hydrogen bond from NH2 to a backbone carbonyl. Hydrogen bond to Nitrile N from a catalytic lysine. Hydrophobic interaction of the benzene ring with a hydrophobic pocket. |

| Interacting Residues | Leucine, Valine, Alanine, Lysine |

Thermodynamic and Kinetic Studies

Thermodynamic and kinetic studies explore the stability, reactivity, and transformation pathways of a molecule. For 2-Amino-5-propoxybenzonitrile, this includes understanding its acidic and basic nature and modeling the energy landscape of potential chemical reactions.

The pKa value is a critical measure of a compound's acidity or basicity in solution. 2-Amino-5-propoxybenzonitrile possesses two key functional groups that determine its acid-base properties: a basic amino (-NH₂) group and an acidic N-H bond within that same group.

The acidity of the N-H bond in the amino group is generally very low (ammonia has a pKa of about 34), but it is enhanced by factors that stabilize the resulting amide anion (R-NH⁻). libretexts.org The electron-withdrawing cyano group would increase the acidity of the N-H bond compared to aniline (B41778).

| Compound | Functional Group | Predicted pKa (Conjugate Acid) | Qualitative Effect of Substituents |

|---|---|---|---|

| Aniline | -NH₂ | ~4.6 | Reference compound |

| p-Methoxyaniline | -NH₂ | ~5.3 | Electron-donating group (-OCH₃) increases basicity. |

| p-Aminobenzonitrile | -NH₂ | ~1.7 | Electron-withdrawing group (-CN) decreases basicity. libretexts.org |

| 2-Amino-5-propoxybenzonitrile | -NH₂ | Estimated 2.0 - 3.0 | Competing effects: The electron-withdrawing -CN group's effect likely dominates over the electron-donating -OPr group, resulting in a base weaker than aniline but potentially stronger than p-aminobenzonitrile due to the donating group. |

Computational chemistry is instrumental in mapping the potential energy surface of a chemical reaction, identifying intermediates, and calculating the energy of transition states. This analysis helps to predict the most likely reaction mechanism and optimize synthetic conditions.

A plausible synthesis for 2-Amino-5-propoxybenzonitrile could involve several steps where theoretical modeling would be beneficial. For example, a reaction pathway could start with 4-hydroxybenzonitrile (B152051). The introduction of the propoxy group would occur via Williamson ether synthesis, followed by nitration and subsequent reduction of the nitro group to an amino group.

Hypothetical Reaction Pathway Steps:

Propoxylation: 4-hydroxybenzonitrile → 4-propoxybenzonitrile (B1585320)

Nitration: 4-propoxybenzonitrile → 4-propoxy-2-nitrobenzonitrile

Reduction: 4-propoxy-2-nitrobenzonitrile → 2-Amino-5-propoxybenzonitrile

For each step, transition state theory can be applied. Calculations would model the geometry of the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate. Theoretical studies on the fragmentation of benzonitrile (B105546) have successfully used calculations of potential energy surfaces to elucidate reaction mechanisms and identify transition states. rsc.org Similarly, studies on the synthesis of other substituted benzonitriles use computational analysis to understand the effects of various factors on the reaction yield. smolecule.com By modeling these pathways for 2-Amino-5-propoxybenzonitrile, chemists could predict potential byproducts and select reagents and conditions that favor the desired product.

| Parameter | Description | Computational Goal |

|---|---|---|

| Reactant Geometry | Optimized 3D structure of 4-propoxybenzonitrile. | Find the lowest energy conformation. |

| Intermediate(s) | Structures such as the sigma complex (Wheland intermediate). | Identify stable points along the reaction pathway. |

| Transition State (TS) | The highest-energy structure between reactant and intermediate. | Determine the geometry and energy of the rate-limiting step. |

| Activation Energy (Ea) | Energy(TS) - Energy(Reactant) | Predict the kinetic feasibility and rate of the reaction. |

| Product Geometry | Optimized 3D structure of 4-propoxy-2-nitrobenzonitrile. | Confirm the structure of the final product for the step. |

Conformational Analysis and Potential Energy Surfaces

Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation about single bonds. The potential energy surface (PES) is a multi-dimensional map that plots the molecule's energy as a function of its geometric parameters, such as bond rotation angles (dihedral angles).

For 2-Amino-5-propoxybenzonitrile, the most significant conformational flexibility arises from the rotation around the single bonds within the propoxy group (C-O, C-C bonds) and the C-N bond of the amino group. The orientation of the propoxy chain relative to the benzene ring can lead to various conformers with different energies.

Computational methods can systematically rotate these bonds and calculate the energy at each step to build a potential energy surface. Minima on this surface correspond to stable conformers, while maxima represent the energy barriers to rotation. Studies on other substituted benzonitriles have shown that such rotations can have low energy barriers, meaning multiple rotamers are accessible at room temperature. osti.gov The analysis would identify the most stable (lowest energy) conformer, which represents the most probable structure of the molecule. The interaction between the amino group's hydrogens and the propoxy group's oxygen could lead to intramolecular hydrogen bonding, which would stabilize certain conformations.

| Dihedral Angle | Atoms Involved | Description of Rotation | Expected Outcome |

|---|---|---|---|

| τ1 (C-C-O-C) | C(ring)-C(ring)-O-CH₂ | Orientation of the propoxy group relative to the plane of the benzene ring. | Identifies steric hindrance between the propoxy chain and the adjacent amino group. |

| τ2 (C-O-C-C) | C(ring)-O-CH₂-CH₂ | Rotation of the ethyl part of the propoxy group. | Determines the overall extension of the alkyl chain. |

| τ3 (O-C-C-C) | O-CH₂-CH₂-CH₃ | Rotation of the terminal methyl group. | Leads to gauche and anti conformations of the propoxy chain. |

| τ4 (C-C-N-H) | C(ring)-C(ring)-N-H | Rotation of the amino group. | Investigates potential for intramolecular hydrogen bonding with the propoxy oxygen. |

Photophysical and Advanced Optical Properties

Luminescence and Fluorescence Characteristics

No specific studies detailing the luminescence or fluorescence properties, such as emission and excitation spectra, quantum yields, or fluorescence lifetimes, of 2-Amino-5-propoxybenzonitrile have been identified.

Optical Absorption and Transmission Spectroscopy

There is no available information on the optical absorption and transmission spectra of 2-Amino-5-propoxybenzonitrile. Data regarding its absorption maxima (λmax), molar absorptivity, and other spectroscopic characteristics are absent from the reviewed literature.

Nonlinear Optical (NLO) Response and Hyperpolarizability Calculations

Charge Transfer Phenomena and Dielectric Properties

While intramolecular charge transfer (ICT) is a known phenomenon in many aminobenzonitrile derivatives, no specific studies on the charge transfer phenomena or the dielectric properties of 2-Amino-5-propoxybenzonitrile could be located.

Mechanistic Studies of Biological Interactions

Molecular Target Identification and Pathway Elucidation

There is no available data identifying the specific molecular targets or biological pathways that may be modulated by 2-Amino-5-propoxybenzonitrile.

Enzyme Inhibition Mechanisms and Kinetics

No studies have been found that investigate the potential enzyme inhibitory activity of 2-Amino-5-propoxybenzonitrile. Consequently, there is no information on its inhibition mechanisms or kinetic parameters.

Structure-Activity Relationship (SAR) for Enzyme Binding

Without identified enzyme targets or inhibitory activity, no Structure-Activity Relationship (SAR) studies for 2-Amino-5-propoxybenzonitrile are available.

Co-Crystallographic Analysis of Enzyme-Inhibitor Complexes

There are no published co-crystal structures of 2-Amino-5-propoxybenzonitrile in complex with any enzyme.

Computational Modeling of Enzyme-Ligand Interactions

No computational studies modeling the interaction of 2-Amino-5-propoxybenzonitrile with any enzyme have been found in the public domain.

Receptor Binding and Activation Mechanisms

There is no information available regarding the binding of 2-Amino-5-propoxybenzonitrile to any biological receptors or any subsequent activation or inhibition mechanisms.

Ligand-Receptor Interaction Modeling and Simulations

In the absence of identified receptor targets, no modeling or simulation studies of ligand-receptor interactions for 2-Amino-5-propoxybenzonitrile exist.

Biophysical Techniques for Binding Affinity Determination

To understand the interaction of 2-amino-5-propoxybenzonitrile with potential biological targets, a variety of biophysical techniques would be essential to determine its binding affinity. These methods provide quantitative data on the strength of the interaction between a ligand, such as our compound of interest, and a macromolecule, typically a protein or nucleic acid.

Commonly employed techniques include Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and various spectroscopic methods. ITC directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS), from a single experiment. SPR, on the other hand, is a label-free optical technique that monitors the binding of a ligand to a target immobilized on a sensor surface in real-time. This allows for the determination of both the association (kon) and dissociation (koff) rate constants, from which the Kd can be calculated.

Fluorescence-based techniques, such as fluorescence polarization (FP), are also widely used. These methods rely on changes in the fluorescence properties of a labeled molecule upon binding. Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool that can provide detailed information about binding interactions at the atomic level by observing chemical shift perturbations or through techniques like Water-Ligand Observed via Gradient Spectroscopy (waterLOGSY).

The choice of technique depends on various factors, including the properties of the compound and its target, the required throughput, and the level of detail needed for the binding characterization.

Probing Binding Sites via Photoaffinity Labeling

Once a biological target for 2-amino-5-propoxybenzonitrile is identified, photoaffinity labeling (PAL) serves as a powerful technique to covalently tag and identify the specific binding site. This method involves chemically modifying the compound of interest to incorporate a photoreactive group. Common photoreactive moieties include aryl azides, benzophenones, and diazirines.

The resulting photoaffinity probe, a derivative of 2-amino-5-propoxybenzonitrile, would be designed to retain its binding affinity for the target. Upon binding, the sample is irradiated with UV light of a specific wavelength, which activates the photoreactive group, leading to the formation of a highly reactive intermediate. This intermediate then forms a stable, covalent bond with amino acid residues in close proximity within the binding pocket.

Following the labeling reaction, the target protein can be isolated, and the site of covalent modification can be identified using techniques such as mass spectrometry. This provides direct evidence of the binding location and can reveal crucial information about the ligand-protein interactions at a molecular level. The design of the photoaffinity probe is critical, often involving the strategic placement of the photoreactive group and potentially a reporter tag for easier detection.

Molecular Basis of Antimicrobial or Cytotoxic Effects

Should 2-amino-5-propoxybenzonitrile exhibit antimicrobial or cytotoxic properties, understanding the molecular basis of these effects is paramount. The primary mechanisms often involve enzyme inhibition, DNA intercalation, or receptor modulation.

Enzyme inhibition is a common mode of action for many therapeutic agents. The compound could act as a competitive, non-competitive, or uncompetitive inhibitor of a crucial enzyme in a pathogen or cancer cell. For instance, many antibiotics function by inhibiting enzymes involved in cell wall synthesis or protein translation.

DNA intercalation, where a molecule inserts itself between the base pairs of a DNA helix, can disrupt DNA replication and transcription, leading to cell death. This is a known mechanism for several cytotoxic drugs. Alternatively, the compound could bind in the minor or major groove of DNA.

Receptor modulation involves the compound binding to a specific receptor on or within a cell, either activating it (agonist) or blocking its activity (antagonist). This can trigger or inhibit signaling pathways that are critical for cell survival and proliferation.

In Vitro Mechanistic Assays

To investigate these potential mechanisms, a battery of in vitro mechanistic assays would be performed. For enzyme inhibition, assays would be designed to measure the activity of specific target enzymes in the presence of varying concentrations of 2-amino-5-propoxybenzonitrile. This allows for the determination of the half-maximal inhibitory concentration (IC50) and can provide insights into the mode of inhibition.

To assess DNA interaction, techniques such as UV-Visible spectroscopy, fluorescence quenching assays with DNA-binding dyes, and circular dichroism (CD) spectroscopy can be employed to detect changes in the DNA structure upon binding of the compound. Electrophoretic mobility shift assays (EMSA) can also visualize the binding of the compound to DNA.

For receptor modulation, radioligand binding assays are a standard method to determine the affinity of the compound for a specific receptor. In these assays, a radiolabeled ligand known to bind to the receptor is competed off by the test compound. Functional assays, such as measuring downstream signaling events (e.g., changes in second messenger levels), can then confirm whether the compound acts as an agonist or antagonist.

Rational Design of Bioactive Probes and Ligands

The information gathered from binding affinity, site identification, and mechanistic studies forms the basis for the rational design of more potent and selective bioactive probes and ligands. This process, often aided by computational modeling, aims to optimize the structure of 2-amino-5-propoxybenzonitrile to enhance its desired biological activity.

Structure-activity relationship (SAR) studies are central to this process. By systematically modifying the functional groups on the 2-amino-5-propoxybenzonitrile scaffold and evaluating the biological activity of the resulting analogs, a SAR profile can be established. For example, modifications could be made to the amino group, the propoxy chain, or the nitrile group, or additional substituents could be introduced on the benzene (B151609) ring.

Computational methods, such as molecular docking and molecular dynamics simulations, can be used to model the interaction of the compound and its analogs with the target protein at an atomic level. This can help in understanding the key interactions that contribute to binding and can guide the design of new derivatives with improved complementarity to the binding site. The ultimate goal is to develop novel compounds with enhanced efficacy and selectivity, potentially leading to new therapeutic agents or chemical tools for biological research.

Synthetic Applications and Material Science Contributions

Precursors for Diverse Heterocyclic Systems

The strategic placement of the amino and nitrile functionalities in 2-Amino-5-propoxybenzonitrile allows it to serve as a valuable building block for the synthesis of various nitrogen-containing heterocyclic compounds. The reactivity of these groups enables cyclization reactions to form fused ring systems, which are prevalent in many biologically active molecules and functional materials.

One of the most significant applications of 2-aminobenzonitrile (B23959) derivatives is in the synthesis of quinazolines . While direct studies on 2-Amino-5-propoxybenzonitrile are limited, the synthetic routes established for analogous compounds are highly relevant. For instance, a common strategy involves the reaction of a 2-aminobenzonitrile derivative with a suitable reagent to construct the second ring of the quinazoline (B50416) system.

A key intermediate, structurally similar to the target compound, 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile, has been utilized in the synthesis of novel 4-stilbenylamino quinazoline derivatives. This synthesis pathway highlights the utility of the 2-aminobenzonitrile core in building complex heterocyclic structures. The general approach involves the cyclization of the 2-aminobenzonitrile derivative, often after an initial reaction at the amino group, to form the quinazoline ring. This methodology is readily adaptable for 2-Amino-5-propoxybenzonitrile, suggesting its potential as a precursor for a variety of substituted quinazolines.

The synthesis of such quinazoline derivatives can be summarized in the following table, illustrating the versatility of the 2-aminobenzonitrile core in generating a library of compounds.

| Starting Material | Reagents and Conditions | Product |

| 2-Aminobenzonitrile Derivative | 1. DMF-DMA, Toluene, 105 °C 2. Substituted Aniline (B41778), Acetic Acid, 130 °C | 4-Anilinoquinazoline Derivative |

This table represents a generalized synthetic scheme for the formation of quinazoline derivatives from 2-aminobenzonitrile precursors.

Scaffolds for Molecular Probe Development